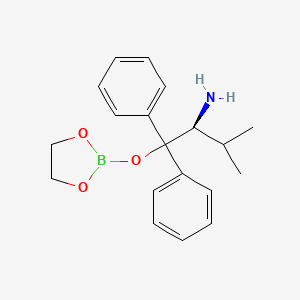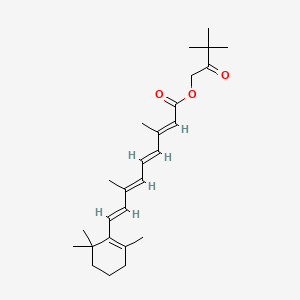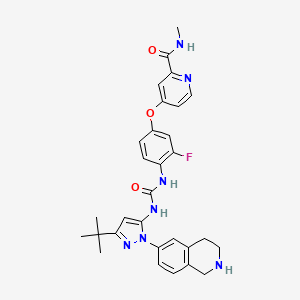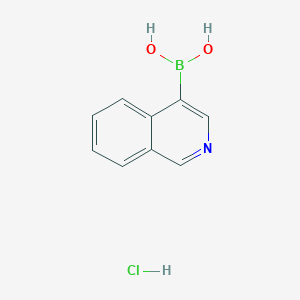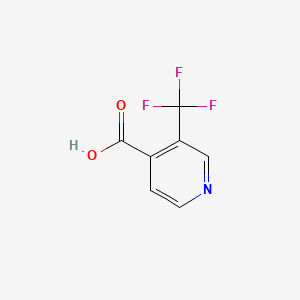
3-(Trifluoromethyl)pyridine-4-carboxylic acid
描述
3-(Trifluoromethyl)pyridine-4-carboxylic acid is a compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, with a carboxylic acid functional group at the 4-position. This compound is known for its unique chemical properties and significant biological activity, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .
作用机制
Target of Action
Similar compounds have been shown to interact with dna gyrase and topoisomerase iv, enzymes that maintain the integrity of bacterial dna .
Mode of Action
It’s suggested that the compound may bind to its targets through intercalation . Intercalation is a process where a molecule inserts itself between the planar bases of DNA, disrupting the DNA structure and inhibiting its function .
Biochemical Pathways
Based on its potential interaction with dna gyrase and topoisomerase iv, it can be inferred that the compound may affect dna replication and transcription processes .
Result of Action
Based on its potential interaction with dna gyrase and topoisomerase iv, it can be inferred that the compound may inhibit bacterial growth .
生化分析
Biochemical Properties
3-(Trifluoromethyl)pyridine-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the m2 phenotype of macrophages, which can lead to autoimmune diseases . Additionally, this compound can bind to DNA gyrase and topoisomerase IV, enzymes that maintain the integrity of bacterial DNA . These interactions highlight the compound’s potential in modulating biochemical pathways and influencing cellular functions.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to inhibit bacterial growth by binding to DNA gyrase and topoisomerase IV . This binding disrupts the normal functioning of these enzymes, leading to impaired DNA replication and cell division. Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, thereby affecting overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to DNA gyrase and topoisomerase IV, inhibiting their activity and disrupting DNA replication . Additionally, it has been shown to interact with other proteins and enzymes, leading to changes in gene expression and cellular metabolism. These interactions highlight the compound’s potential as a modulator of biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting bacterial growth and modulating immune responses . At higher doses, it may cause toxic or adverse effects, including cellular damage and impaired organ function. These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound’s interaction with DNA gyrase and topoisomerase IV affects the metabolic pathways involved in DNA replication and repair . Additionally, this compound may influence other metabolic processes by modulating enzyme activity and gene expression.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound may accumulate in specific compartments or organelles, where it exerts its effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it interacts with DNA gyrase and topoisomerase IV to inhibit their activity. This subcellular localization is critical for the compound’s ability to modulate biochemical pathways and cellular processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethyl)pyridine-4-carboxylic acid typically involves the introduction of a trifluoromethyl group to a pyridine ring followed by carboxylation. One common method includes the use of trifluoromethylation reagents such as trifluoromethyl iodide in the presence of a base and a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of this compound often employs a vapor-phase reaction involving chlorination and fluorination at high temperatures using transition metal-based catalysts like iron fluoride. This method allows for the efficient production of trifluoromethylated pyridine derivatives on a large scale .
化学反应分析
Types of Reactions: 3-(Trifluoromethyl)pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by metal catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed.
Major Products: The major products formed from these reactions include various substituted pyridines, pyridine N-oxides, and reduced derivatives like alcohols and aldehydes .
科学研究应用
3-(Trifluoromethyl)pyridine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of inhibitors for enzymes and receptors, contributing to the study of biological pathways.
Medicine: It is a key intermediate in the synthesis of drugs targeting various diseases, including antiviral and anticancer agents.
Industry: The compound is utilized in the production of high-performance materials and specialty chemicals
相似化合物的比较
- 4-(Trifluoromethyl)pyridine-3-carboxylic acid
- 5-(Trifluoromethyl)pyridine-2-carboxylic acid
- 2-(Trifluoromethyl)pyridine-4-carboxylic acid
Comparison: 3-(Trifluoromethyl)pyridine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its isomers, this compound often exhibits higher biological activity and better pharmacokinetic properties, making it a preferred choice in drug development and other applications .
属性
IUPAC Name |
3-(trifluoromethyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-7(9,10)5-3-11-2-1-4(5)6(12)13/h1-3H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOSFEOQEZQFOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649099 | |
| Record name | 3-(Trifluoromethyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
590371-38-3 | |
| Record name | 3-(Trifluoromethyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Trifluoromethyl)isonicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


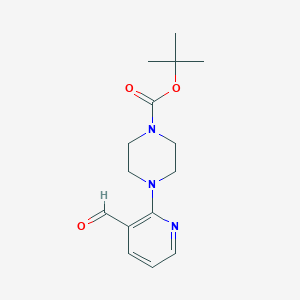

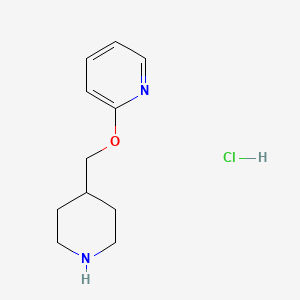

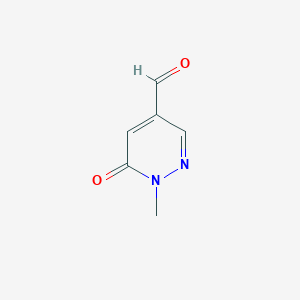
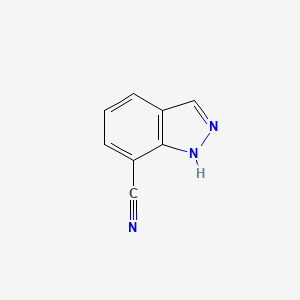
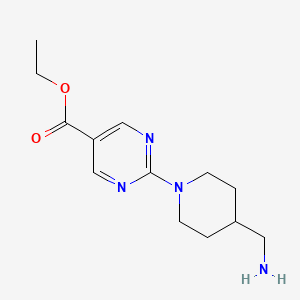

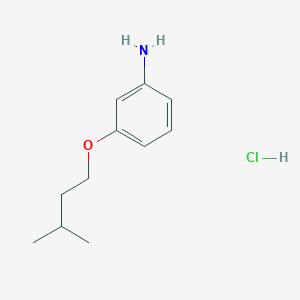
![7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride](/img/structure/B1326504.png)
